molecular formula C17H27BN2O3 B13883780 N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B13883780
M. Wt: 318.2 g/mol
InChI Key: KBNJUCXLZHEFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a boronate ester and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the pyridine ring can be functionalized to introduce the desired substituents.

    Boronate Ester Formation:

    Tetrahydropyran Moiety Addition: The tetrahydropyran group can be introduced via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could introduce new functional groups at specific positions on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The boronate ester group could also participate in reversible covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridine derivatives with boronate ester groups, such as:

  • 2-Aminopyridine-5-boronic acid
  • N-Methyl-2-pyridylboronic acid
  • Tetrahydropyranyl-substituted pyridines

Properties

Molecular Formula

C17H27BN2O3

Molecular Weight

318.2 g/mol

IUPAC Name

N-methyl-N-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)13-6-7-15(19-12-13)20(5)14-8-10-21-11-9-14/h6-7,12,14H,8-11H2,1-5H3

InChI Key

KBNJUCXLZHEFGU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.